molecular formula C11H10O4 B13662976 3-Acetyl-6-methoxybenzofuran-2(3H)-one

3-Acetyl-6-methoxybenzofuran-2(3H)-one

Cat. No.: B13662976
M. Wt: 206.19 g/mol
InChI Key: PBZZRJNYRKPSBC-UHFFFAOYSA-N
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Description

3-Acetyl-6-methoxybenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methoxybenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted phenols and acetylation agents in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methoxybenzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methoxybenzofuran-2(3H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzofuran-2(3H)-one: Lacks the acetyl group, which might affect its reactivity and biological activity.

    3-Acetylbenzofuran-2(3H)-one: Lacks the methoxy group, which might influence its solubility and interaction with biological targets.

Uniqueness

3-Acetyl-6-methoxybenzofuran-2(3H)-one is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological properties. This dual substitution pattern might make it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-acetyl-6-methoxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C11H10O4/c1-6(12)10-8-4-3-7(14-2)5-9(8)15-11(10)13/h3-5,10H,1-2H3

InChI Key

PBZZRJNYRKPSBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=C(C=C(C=C2)OC)OC1=O

Origin of Product

United States

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